4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one
CAS No.:
Cat. No.: VC13562477
Molecular Formula: C14H17FN2O2
Molecular Weight: 264.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17FN2O2 |
|---|---|
| Molecular Weight | 264.29 g/mol |
| IUPAC Name | 4-(3-fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one |
| Standard InChI | InChI=1S/C14H17FN2O2/c15-11-3-1-4-12(7-11)17-10-14(19-8-13(17)18)5-2-6-16-9-14/h1,3-4,7,16H,2,5-6,8-10H2 |
| Standard InChI Key | IXQHXRPCNKZNEC-UHFFFAOYSA-N |
| SMILES | C1CC2(CNC1)CN(C(=O)CO2)C3=CC(=CC=C3)F |
| Canonical SMILES | C1CC2(CNC1)CN(C(=O)CO2)C3=CC(=CC=C3)F |
Introduction
4-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is a synthetic organic compound that belongs to the spirocyclic class of molecules. The structure features a spiro-connection between a diazaspiro system and an oxazolidinone group, with a fluorophenyl substituent at the 4-position. Such compounds are of interest in medicinal chemistry due to their potential biological activities, particularly in targeting diseases like cancer or other hyperproliferative disorders.
Structural Characteristics
The compound's spirocyclic structure imparts rigidity and three-dimensionality, which are advantageous for selective biological interactions. The presence of the fluorophenyl group enhances its lipophilicity and may contribute to binding affinity in biological systems.
Synthesis Pathways
While specific synthesis routes for this exact compound are not detailed in the sources, general methods for synthesizing spirocyclic compounds often involve:
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Cyclization Reactions: Using precursors such as amines and carbonyl-containing compounds.
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Fluorination: Introducing the fluorine atom via halogenation reactions or using fluorinated starting materials.
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Functionalization: Modifying the spiro-framework to incorporate pharmacophoric groups like oxazolidinones.
Potential as an Anticancer Agent
Spirocyclic compounds similar to this one have been studied for their ability to inhibit cancer cell proliferation by targeting pathways like geranylgeranyltransferase I (GGTase I). This mechanism disrupts Rho GTPase activity, leading to the inactivation of downstream oncogenic proteins such as YAP1 and TAZ, effectively halting cancer cell growth .
Pharmacological Applications
The compound's structural features make it a candidate for:
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Cancer therapeutics.
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Anti-inflammatory agents.
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Potential use in neurological disorders due to its spirocyclic scaffold.
Research Findings
Limitations and Future Directions
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Limited Experimental Data: While computational predictions are promising, experimental validation is necessary to confirm biological activity.
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Optimization of Pharmacokinetics: Modifications may be required to improve solubility and bioavailability.
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Toxicity Studies: Comprehensive toxicity profiling is needed before advancing to clinical trials.
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